N-Linolenoylethanolamine

Description

Properties

IUPAC Name |

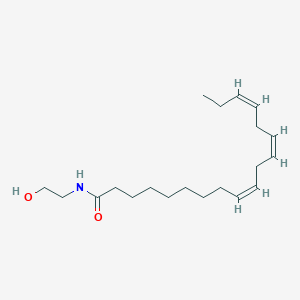

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694017 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Linolenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57086-93-8 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chapter 1: Core Biosynthesis Pathways of N-Acylethanolamines

An In-depth Technical Guide to N-Linolenoylethanolamine (LNEA) Biosynthesis Pathways in the Brain

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a variety of physiological processes, including neuroinflammation, pain perception, and energy balance. This family includes the well-known endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety factor oleoylethanolamide (OEA). This compound (LNEA), the ethanolamide of the omega-3 fatty acid α-linolenic acid, is a less-studied but significant member of this class, implicated in various physiological functions. The endogenous levels of LNEA and other NAEs are tightly regulated by the coordinated action of biosynthetic and degradative enzymes, making these enzymes critical targets for therapeutic development.

This guide provides a comprehensive overview of the primary and alternative biosynthetic pathways for NAEs, including LNEA, within the central nervous system. It details the key enzymes involved, summarizes quantitative data on NAE levels and enzyme kinetics, and provides detailed experimental protocols for their study.

The biosynthesis of NAEs is primarily understood to occur "on-demand" from membrane phospholipid precursors. While several pathways have been identified, they all begin with the formation of an N-acyl-phosphatidylethanolamine (NAPE) intermediate.

The Canonical NAPE-PLD Pathway

The classic and most direct pathway for NAE biosynthesis involves two enzymatic steps.[1][2][3]

-

N-Acylation of Phosphatidylethanolamine (PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of a fatty acyl group (like linolenic acid) from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine head group of phosphatidylethanolamine (PE).[4][5] This reaction produces the key intermediate, N-acyl-phosphatidylethanolamine (NAPE). The specific NAE produced is determined by the fatty acid transferred in this step.

-

Hydrolysis of NAPE: The NAPE intermediate is then hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[6][7] This enzyme cleaves the glycerophosphate-ethanolamine bond of NAPE to release the NAE (e.g., LNEA) and phosphatidic acid (PA).[7][8] NAPE-PLD is a zinc metallohydrolase that is considered a principal enzyme in the biosynthesis of many NAEs.[9]

NAPE-PLD-Independent Pathways

Studies using NAPE-PLD knockout mice have revealed that while the levels of saturated and monounsaturated NAEs are significantly reduced, the levels of polyunsaturated NAEs like anandamide are often unchanged.[6][10] This strongly indicates the presence of alternative, NAPE-PLD-independent biosynthetic routes in the brain.[1][2][11] At least four distinct pathways have been proposed, all of which utilize NAPE as the initial precursor.[11]

-

Pathway 1 (ABHD4/GDE): Involves the enzyme α,β-hydrolase domain-4 (ABHD4) which forms a glycerophospho-NAE (GP-NAE) intermediate. This is subsequently acted upon by a glycerophosphodiesterase (GDE) to yield the final NAE.[11]

-

Pathway 2 (ABHD4/sPLA2 and GDE): This route also involves ABHD4, along with secretory phospholipase A2 (sPLA2), to generate a lysoNAPE intermediate. A GDE then converts lysoNAPE to the NAE.[11]

-

Pathway 3 (PLC/Phosphatase): In this pathway, Phospholipase C (PLC) cleaves NAPE to form phospho-NAE (pNAE). This intermediate is then dephosphorylated by a phosphatase, such as PTPN22, to release the NAE.[6]

Chapter 2: Quantitative Analysis of NAE Biosynthesis

The concentration of NAEs and the activity of their metabolic enzymes vary significantly across different brain regions, reflecting their diverse roles in neural signaling.

Table 1: Endogenous NAE Levels in Rodent Brain

This table summarizes the basal concentrations of major NAEs in various regions of the rodent brain. These values can fluctuate based on physiological conditions and time of day.[12]

| N-Acylethanolamine (NAE) | Brain Region | Concentration (pmol/g tissue) | Species |

| Anandamide (AEA) | Striatum | ~5 | Rat |

| Hippocampus | ~2 | Rat | |

| Prefrontal Cortex | ~1.5 | Rat | |

| Brainstem | ~11 | Rat | |

| Palmitoylethanolamine (PEA) | Hippocampus | ~25 | Rat |

| Striatum | ~20 | Rat | |

| Hypothalamus | ~15 | Rat | |

| Oleoylethanolamine (OEA) | Hippocampus | ~120 | Rat |

| Striatum | ~100 | Rat | |

| Hypothalamus | ~80 | Rat | |

| Linoleoylethanolamide (LEA) | Human Plasma | 0.05 ng/mL (LLOQ) | Human |

Data compiled from multiple sources.[5][12][13][14] Absolute values can vary between studies based on analytical methods.

Table 2: Kinetic Parameters of Key Enzymes in NAE Metabolism

The efficiency of NAE biosynthesis and degradation is determined by the kinetic properties of the involved enzymes.

| Enzyme | Substrate | Km (μM) | Vmax | Source |

| NAPE-PLD | flame-NAPE | 12.4 | 227 RFU/min | Recombinant Mouse |

| PED6 | 0.59 | - | Human NAPE-PLD transfected lysate | |

| FAAH | Anandamide | 5-10 | - | Rat Brain Membranes |

| Anandamide | ~13 | 4.5 nmol/min/mg | Rat Liver Microsomes |

Data compiled from multiple sources.[8][12][15][16] Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) reflects the maximum rate of the reaction.

Chapter 3: Experimental Protocols

Accurate quantification of LNEA and characterization of its biosynthetic enzymes are essential for research and drug development.

Protocol 3.1: Quantification of this compound in Brain Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in complex biological matrices.[13]

Methodology:

-

Sample Preparation: Snap-frozen brain tissue (50-100 mg) is weighed and homogenized in ice-cold methanol to quench enzymatic activity.[17] An appropriate deuterated internal standard (e.g., LNEA-d4) is added at this stage to account for extraction efficiency and instrument response.[13][17]

-

Lipid Extraction: Lipids are extracted using a modified Folch liquid-liquid extraction with a chloroform:methanol:water mixture (typically 2:1:0.75 v/v/v).[17]

-

Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The collected organic solvent is evaporated to dryness under a gentle stream of nitrogen. The lipid extract is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved using a reversed-phase C18 column with a gradient elution, typically using mobile phases of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium acetate.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source. Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for LNEA and its internal standard.

-

Protocol 3.2: NAPE-PLD Activity Assay

Measuring NAPE-PLD activity is crucial for screening potential inhibitors or activators and for understanding its role in various conditions. Assays can be performed using radiolabeled, fluorescent, or unlabeled synthetic NAPE substrates.

Methodology (LC-MS-based): [cites: 7, 14]

-

Enzyme Source Preparation: Brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Membrane fractions, which are enriched in NAPE-PLD, can be prepared by ultracentrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Reaction Setup:

-

In a microcentrifuge tube, combine the membrane protein lysate (e.g., 50-100 µg total protein) with assay buffer.

-

If testing inhibitors, pre-incubate the enzyme with the compound for a specified time (e.g., 30 minutes at 37°C).[9]

-

Initiate the reaction by adding a synthetic NAPE substrate (e.g., N-heptadecanoyl-PE, C17:0-NAPE) to a final concentration in the low micromolar range.

-

-

Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 60-90 minutes). The reaction is linear with respect to time and protein concentration within certain limits that should be determined empirically.

-

Reaction Quench & Extraction: Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform/methanol) containing an internal standard for the NAE product (e.g., C17:0-NAE-d4). Perform lipid extraction as described in Protocol 3.1.

-

Analysis: Quantify the amount of NAE product formed (e.g., C17:0-NAE) using LC-MS/MS.

-

Data Analysis: NAPE-PLD activity is expressed as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Chapter 4: Catabolism of this compound

To fully understand the regulation of LNEA levels, it is essential to consider its degradation. The primary enzyme responsible for the catabolism of LNEA and other NAEs in the brain is Fatty Acid Amide Hydrolase (FAAH).[16][18][19]

FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAEs, breaking them down into their constituent fatty acid (linolenic acid) and ethanolamine.[16][18] This action terminates the signaling activity of the NAE. The activity of FAAH is therefore a critical determinant of the duration and magnitude of LNEA signaling in the brain. Inhibition of FAAH leads to an elevation of endogenous NAE levels and is a major strategy in drug development.[18]

Conclusion

The biosynthesis of this compound in the brain is a complex process governed by multiple enzymatic pathways. While the canonical N-acyltransferase/NAPE-PLD route is a key contributor, the existence of several NAPE-PLD-independent pathways highlights the robustness and complexity of NAE metabolism. This network of pathways allows for differential regulation of specific NAEs in various brain regions and under different physiological conditions. A thorough understanding of these biosynthetic routes, coupled with robust analytical methods for their quantification and activity measurement, is fundamental for researchers and drug development professionals aiming to modulate the endocannabinoid system for therapeutic benefit.

References

- 1. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of an Endogenous Cannabinoid Precursor in Neurons and its Control by Calcium and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A simple method for simultaneous determination of N-arachidonoylethanolamine, N-oleoylethanolamine, N-palmitoylethanolamine and 2-arachidonoylglycerol in human cells | Semantic Scholar [semanticscholar.org]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 17. Lipidomic analysis of endocannabinoid metabolism in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Linolenoylethanolamine (LNEA): A Technical Guide to its Discovery and Isolation from Porcine Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a diverse range of physiological processes. Among these, N-Linolenoylethanolamine (LNEA), derived from the essential omega-3 fatty acid α-linolenic acid, is of growing interest due to its potential roles in neuromodulation and inflammation. While the presence of various NAEs in the mammalian brain is well-established, this technical guide focuses on the discovery and isolation of LNEA specifically from the porcine brain. The pig represents a valuable translational model in neuroscience research due to the anatomical and physiological similarities of its brain to that of humans. This document provides a comprehensive overview of the isolation and quantification of LNEA, its putative signaling pathways, and relevant quantitative data to support further research and development.

Discovery and Significance

The discovery of N-arachidonoylethanolamine (anandamide) as the first endogenous cannabinoid ligand in pig brain spurred the investigation of other NAEs in mammalian tissues[1]. It is now understood that a variety of NAEs, including saturated, monounsaturated, and polyunsaturated species, are present in the brain and possess distinct biological activities[1]. While a singular discovery paper for LNEA in porcine brain is not prominent in the literature, its presence has been confirmed through comprehensive analyses of the NAE profile in this tissue. A notable study by Berger et al. (2001) demonstrated that the levels of various NAEs in the brains of piglets are directly influenced by the dietary intake of their precursor fatty acids[2][3]. This research provides strong evidence for the endogenous presence of LNEA in the porcine brain and a foundational methodology for its quantification.

The significance of LNEA lies in its potential to modulate the endocannabinoid system and other signaling pathways. As a derivative of an omega-3 fatty acid, LNEA is implicated in the anti-inflammatory and neuroprotective benefits associated with these essential nutrients. Understanding its specific roles and mechanisms of action is a promising area for the development of novel therapeutics for neurological and inflammatory disorders.

Quantitative Data

The endogenous levels of LNEA and other major NAEs in the porcine brain have been quantified. The following tables summarize the available data.

Table 1: Endogenous Levels of N-Acylethanolamines in Piglet Brain

| N-Acylethanolamine (NAE) | Acyl Group | Concentration (pmol/g wet weight) | Reference |

| This compound (LNEA) | 18:3 (n-3) | 1.1 ± 0.2 | Berger et al., 2001 |

| N-Arachidonoylethanolamine (AEA) | 20:4 (n-6) | 5.8 ± 1.3 | Berger et al., 2001 |

| N-Docosahexaenoylethanolamine (DHEA) | 22:6 (n-3) | 2.1 ± 0.5 | Berger et al., 2001 |

| N-Palmitoylethanolamine (PEA) | 16:0 | 140.0 ± 20.0 | Berger et al., 2001 |

| N-Oleoylethanolamine (OEA) | 18:1 (n-9) | 180.0 ± 30.0 | Berger et al., 2001 |

Data are presented as mean ± SEM for the control group of piglets.

Table 2: Receptor Binding Affinities of Structurally Related N-Acylethanolamines

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| N-Arachidonoylethanolamine (AEA) | Human CB1 | 25.1 | Glass et al., 1997 |

| N-Arachidonoylethanolamine (AEA) | Human CB2 | 35.2 | Glass et al., 1997 |

| N-Oleoylethanolamine (OEA) | Human PPARα | ~120 (EC50) | Fu et al., 2003 |

Specific binding affinity data for LNEA are not widely available. The data for AEA and OEA are provided as a reference for the potential interactions of LNEA with cannabinoid and PPAR receptors, respectively.

Experimental Protocols

The following is a detailed methodology for the extraction, purification, and quantification of LNEA from porcine brain tissue, adapted from established protocols for NAE analysis.

Tissue Collection and Homogenization

-

Tissue Source: Obtain fresh porcine brain tissue immediately after euthanasia.

-

Dissection and Snap-Freezing: Dissect the brain region of interest on a cold plate, weigh the tissue, and immediately snap-freeze in liquid nitrogen to minimize enzymatic degradation of NAEs. Store at -80°C until extraction.

-

Homogenization: Homogenize the frozen brain tissue in a solution of chloroform:methanol:Tris-HCl 50 mM (pH 7.4) (2:1:1, v/v/v) containing a known amount of a suitable internal standard (e.g., LNEA-d4).

Lipid Extraction (Bligh-Dyer Method)

-

Phase Separation: After homogenization, add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifugation: Centrifuge the mixture to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

Purification by Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a silica gel SPE cartridge with methanol followed by chloroform.

-

Sample Loading: Resuspend the dried lipid extract in a small volume of chloroform and load it onto the SPE cartridge.

-

Elution:

-

Wash the column with chloroform to elute neutral lipids.

-

Elute the NAE fraction with a mixture of chloroform:methanol (9:1, v/v).

-

-

Drying: Evaporate the solvent from the NAE fraction under nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Reconstitute the purified NAE fraction in the mobile phase for LC-MS/MS analysis.

-

Chromatographic Separation: Use a C18 reverse-phase column to separate the different NAE species.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify LNEA and the internal standard based on their unique precursor-to-product ion transitions.

-

Data Analysis: Construct a standard curve using known concentrations of LNEA to calculate the concentration in the brain tissue samples.

Signaling Pathways and Mechanism of Action

The biological effects of LNEA are thought to be mediated through its interaction with components of the endocannabinoid system and other related signaling pathways.

Biosynthesis and Degradation

LNEA, like other NAEs, is synthesized "on-demand" from a membrane phospholipid precursor, N-linolenoyl-phosphatidylethanolamine (NAPE). This synthesis is catalyzed by an N-acyltransferase. The signaling actions of LNEA are terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks it down into α-linolenic acid and ethanolamine.

Interaction with Cannabinoid Receptors

While direct binding data for LNEA is scarce, its structural similarity to anandamide suggests it may interact with the cannabinoid receptors, CB1 and CB2. CB1 receptors are highly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and are involved in regulating inflammation.

Activation of PPARα

Other long-chain NAEs, such as oleoylethanolamide (OEA), are known to be potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα)[4][5][6]. PPARα is a nuclear receptor that regulates lipid metabolism and inflammation. It is plausible that LNEA also activates PPARα, contributing to its potential anti-inflammatory and metabolic effects.

References

- 1. N-acyl amines of docosahexaenoic acid and other n–3 polyunsatured fatty acids – from fishy endocannabinoids to potential leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective properties of peroxisome proliferator-activated receptor alpha (PPARα) and its lipid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of N-Linolenoylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding affinity and specificity of N-Linolenoylethanolamine (LNEA), an endogenous N-acylethanolamine (NAE). This document summarizes the current state of knowledge, presents available quantitative data, outlines key experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound (LNEA)

This compound is a member of the N-acylethanolamine family, a class of endogenous lipid signaling molecules. These molecules, including the well-studied endocannabinoid anandamide (AEA), are involved in a wide array of physiological processes. The biological activity of any NAE is dictated by its fatty acid structure, which determines its affinity and efficacy at various cellular receptors. LNEA is derived from α-linolenic acid, an omega-3 polyunsaturated fatty acid. Its pharmacological profile is of significant interest, particularly its interactions with cannabinoid receptors (CB1 and CB2), G-protein coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptors (PPARs).

Receptor Binding Affinity and Specificity

The interaction of LNEA and related NAEs with key receptor targets is summarized below. The data highlights the significant impact of the acyl chain's degree of saturation on receptor affinity and selectivity.

Cannabinoid Receptors: CB1 and CB2

Quantitative data indicates that N-linoleoyl ethanolamide, a structurally similar omega-6 analogue of LNEA, possesses very low affinity for both CB1 and CB2 receptors. This suggests that LNEA is not a significant ligand for the canonical cannabinoid receptors under physiological conditions. Its affinity is several orders of magnitude lower than that of the endocannabinoid anandamide.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference Compound | Receptor | Binding Affinity (Kᵢ, nM) |

| N-linoleoyl ethanolamide | CB1 | 10,000 | Anandamide (AEA) | CB1 | 89 |

| N-linoleoyl ethanolamide | CB2 | 25,000 | Anandamide (AEA) | CB2 | 371 |

Table 1: Comparative binding affinities of N-linoleoyl ethanolamide and Anandamide at human CB1 and CB2 receptors. Data for N-linoleoyl ethanolamide suggests LNEA has weak affinity for these receptors[1].

G-Protein Coupled Receptor 55 (GPR55)

| Compound | Receptor | Functional Activity (EC₅₀, nM) | Assay Type |

| This compound (LNEA) | GPR55 | Data Not Available | - |

| Palmitoylethanolamide (PEA) | GPR55 | 4 | GTPγS Binding |

| Anandamide (AEA) | GPR55 | 18 | GTPγS Binding |

| Oleoylethanolamide (OEA) | GPR55 | 440 | GTPγS Binding |

Table 2: Functional activity of various NAEs at the GPR55 receptor. Note the absence of specific data for LNEA[2]. The data for other NAEs shows a wide range of potencies[2].

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that functions as a transcription factor to regulate lipid metabolism and inflammation. Saturated and monounsaturated NAEs, such as Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA), are known to activate PPARα directly. The role of polyunsaturated NAEs like LNEA at this receptor is less defined, and specific binding affinity data is currently unavailable.

| Compound | Receptor | Functional Activity (EC₅₀, µM) | Assay Type |

| This compound (LNEA) | PPARα | Data Not Available | - |

| Palmitoylethanolamide (PEA) | PPARα | 3 | Direct Activation |

| Oleoylethanolamide (OEA) | PPARα | Activator | Direct Activation |

Table 3: Functional activity of NAEs at the PPARα receptor. OEA and PEA are confirmed activators, while specific data for LNEA is lacking[3][4].

Detailed Experimental Protocols

The characterization of LNEA's receptor binding profile relies on a suite of standardized in vitro pharmacological assays. The methodologies for three key assays are detailed below.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from a receptor.

-

Objective : To determine the inhibitory constant (Kᵢ) of LNEA at a specific receptor (e.g., CB1, CB2).

-

Materials :

-

Cell Membranes : Membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing the human receptor of interest.

-

Radioligand : A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]CP-55,940 for cannabinoid receptors).

-

Test Compound : this compound (LNEA).

-

Assay Buffer : Typically 50 mM Tris-HCl, with MgCl₂, EDTA, and fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer : 50 mM Tris-HCl with 0.05% BSA, pH 7.4.

-

Non-specific Binding Control : A high concentration (e.g., 10 µM) of a non-labeled, potent agonist (e.g., WIN 55,212-2).

-

Filtration System : Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Detection : Liquid scintillation counter.

-

-

Procedure :

-

Membrane Preparation : Culture cells expressing the target receptor, harvest, and homogenize them in a hypotonic buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup : In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of LNEA).

-

Incubation : Incubate the plate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.

-

Filtration : Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing : Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification : Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of LNEA.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of LNEA that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.

-

Objective : To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of LNEA as an agonist at a G-protein coupled receptor (e.g., CB1, GPR55).

-

Materials :

-

Cell Membranes : Membranes from cells expressing the receptor of interest.

-

Radioligand : [³⁵S]GTPγS.

-

Reagents : Guanosine diphosphate (GDP) to ensure G-proteins are in an inactive state.

-

Test Compound : this compound (LNEA).

-

Positive Control : A known full agonist for the receptor.

-

Assay Buffer : Typically 50 mM Tris-HCl, with MgCl₂, EGTA, and NaCl, pH 7.4.

-

-

Procedure :

-

Incubation : In a 96-well plate, incubate the cell membranes with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of LNEA in the assay buffer.

-

Reaction Time : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

-

Termination & Filtration : Terminate the assay by rapid filtration through glass fiber filters.

-

Washing : Wash the filters with ice-cold buffer.

-

Quantification : Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis : Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the log concentration of LNEA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

cAMP Functional Assay

This assay is used to measure the functional consequence of GPCR activation on the downstream second messenger, cyclic adenosine monophosphate (cAMP). For Gᵢ-coupled receptors like CB1, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

Objective : To determine if LNEA acts as an agonist or antagonist at a Gᵢ-coupled receptor by measuring its effect on cAMP production.

-

Materials :

-

Cells : Whole cells (e.g., CHO, HEK-293) expressing the receptor of interest.

-

Stimulant : Forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Test Compound : this compound (LNEA).

-

cAMP Detection Kit : Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure :

-

Cell Plating : Plate the cells in a multi-well plate and grow to desired confluency.

-

Pre-treatment : Pre-incubate the cells with varying concentrations of LNEA.

-

Stimulation : Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation : Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis : Generate dose-response curves by plotting the cAMP levels against the log concentration of LNEA. For a Gᵢ agonist, this will be an inhibitory curve from which an IC₅₀ value can be determined.

-

Signaling Pathways

The interaction of NAEs with their receptors initiates downstream signaling cascades that mediate their physiological effects. The canonical pathways for CB1 and GPR55 are depicted below.

CB1 Receptor Signaling

The CB1 receptor is a Gᵢ/ₒ-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels.

GPR55 Receptor Signaling

GPR55 activation is coupled to Gα₁₂/₁₃ and Gαq proteins. This leads to the activation of RhoA and phospholipase C (PLC), respectively, culminating in an increase in intracellular calcium.

Conclusion

This compound (LNEA) is an endogenous lipid mediator whose receptor pharmacology is still being elucidated. Based on available data for the structurally similar N-linoleoyl ethanolamide, LNEA exhibits very weak affinity for the canonical cannabinoid receptors CB1 and CB2, suggesting it is not a significant endocannabinoid. Its activity at GPR55 and PPARα remains to be quantitatively determined. Saturated and monounsaturated NAEs are the primary endogenous ligands for PPARα, while the pharmacology of NAEs at GPR55 is complex and often yields conflicting results depending on the specific ligand and assay used.

Further research employing the standardized protocols outlined in this guide is necessary to fully characterize the binding affinity and functional profile of LNEA. Such studies will clarify its role as a signaling molecule and determine its potential as a therapeutic target for drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of N-Linolenoylethanolamine as a signaling lipid

An In-depth Technical Guide to the Pharmacological Profile of N-Linolenoylethanolamine (LNEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-linolenoylethanolamine (LNEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules integral to various physiological processes.[1] Structurally related to the endocannabinoid anandamide (AEA), LNEA is derived from α-linolenic acid, an omega-3 fatty acid. This document provides a comprehensive overview of the pharmacological profile of LNEA, including its biosynthesis, metabolism, and interactions with key protein targets. It details relevant experimental protocols for its study and presents quantitative data for related compounds to offer a comparative framework.

Introduction to this compound (LNEA)

N-acylethanolamines (NAEs) are a family of lipid mediators that play crucial roles in the signaling networks of both plants and animals.[2] The most studied NAE, anandamide (N-arachidonoylethanolamine), was the first identified endogenous ligand for the cannabinoid receptors.[3] LNEA belongs to this family and is characterized by an α-linolenic acid acyl chain attached to an ethanolamine headgroup via an amide linkage.[4][5] As a member of the NAE family, LNEA is involved in the broader endocannabinoid system (ECS), which includes cannabinoid receptors, endogenous ligands, and the enzymes for their synthesis and degradation.[1] The biological activity of LNEA is terminated primarily through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[1]

Pharmacological Profile

The pharmacological actions of LNEA are presumed to occur through its interaction with multiple receptor systems, although specific binding affinity and efficacy data for LNEA are not widely available. Its profile is inferred from the behavior of structurally similar NAEs.

Endocannabinoid System Interaction

LNEA is considered an endocannabinoid-like lipid mediator.[1] While direct, high-affinity binding to cannabinoid receptors CB1 and CB2 has been demonstrated for polyunsaturated NAEs like anandamide, replacing the arachidonoyl acyl chain with a linoleyl chain has been shown to result in low affinities for both receptors.[5][6] This suggests LNEA may be a weak ligand at CB1 and CB2 receptors.

-

CB1 Receptors: Primarily expressed in the central nervous system, CB1 receptor activation is associated with the psychoactive effects of cannabinoids and modulates neurotransmission, memory, and pain.[7][8]

-

CB2 Receptors: Found predominantly on immune cells, CB2 receptor activation is linked to anti-inflammatory responses.[7]

Other Potential Receptor Targets

Based on the activity of other NAEs, LNEA may interact with several other key signaling proteins.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide is a known endogenous agonist of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.[2][9] Other NAEs, such as N-oleoylethanolamine (OEA), can also directly activate TRPV1, particularly after sensitization by Protein Kinase C (PKC).[10] It is plausible that LNEA also modulates TRPV1 activity.[1]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that regulates lipid metabolism and inflammation.[11][12] Certain NAEs, notably OEA and palmitoylethanolamide (PEA), are well-characterized endogenous ligands for PPARα.[11] Given its structural similarity, LNEA may also serve as a ligand for this receptor.

-

G Protein-Coupled Receptor 55 (GPR55): GPR55 is an orphan receptor that is activated by various lipid ligands, including some NAEs. Its activation typically leads to an increase in intracellular calcium.[1]

Signaling Pathways

The activation of LNEA's potential targets initiates distinct intracellular signaling cascades.

-

Cannabinoid Receptors (CB1/CB2): As G-protein coupled receptors (GPCRs), CB1 and CB2 primarily couple to Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[3]

-

TRPV1 Channel: Direct activation of the TRPV1 ion channel by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the cell membrane, which in sensory neurons, generates action potentials associated with pain and heat sensation.[1][9]

-

PPARα: As a nuclear receptor, ligand binding to PPARα causes it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription to control lipid metabolism.[11]

Caption: Putative signaling pathways for this compound (LNEA).

Biosynthesis and Metabolism

The endogenous levels of NAEs are tightly regulated by the coordinated action of synthesizing and degrading enzymes.

Biosynthesis Pathway

LNEA is synthesized via a canonical pathway common to most NAEs. The process begins with the transfer of an acyl chain from a phospholipid (e.g., phosphatidylcholine) to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form N-acyl-phosphatidylethanolamine (NAPE). Subsequently, a specific phospholipase D, NAPE-PLD, hydrolyzes the NAPE precursor to release LNEA.[3][13]

Caption: Biosynthesis pathway of this compound (LNEA).

Metabolic Degradation

The primary enzyme responsible for the degradation of LNEA and other NAEs is Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase.[1][14] FAAH hydrolyzes the amide bond of LNEA to release α-linolenic acid and ethanolamine, thus terminating its signaling activity.[1] While Monoacylglycerol Lipase (MAGL) is the principal enzyme for degrading the endocannabinoid 2-AG, some NAEs can interact with MAGL, though typically with much lower affinity than with FAAH.[15][16]

Caption: Metabolic degradation pathway of LNEA via FAAH hydrolysis.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Kᵢ) and functional efficacy (EC₅₀) of LNEA at key receptor targets are limited in the public domain. To provide a relevant pharmacological context, the following tables summarize data for the well-characterized NAEs: Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA).

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM) of Select NAEs

| Compound | CB1 Receptor (Human) | CB1 Receptor (Rat) | CB2 Receptor (Human) |

|---|---|---|---|

| This compound (LNEA) | Data Not Available | Data Not Available | Data Not Available |

| Anandamide (AEA) | ~25.1[17] | ~42.6[17] | ~35.2[17] |

| Oleoylethanolamide (OEA) | >1000[5] | >1000[5] | >1000[5] |

| Palmitoylethanolamide (PEA) | >1000 | >1000 | No significant binding |

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Efficacy (EC₅₀, µM) of Select NAEs at Other Targets

| Compound | Target Receptor | Efficacy (EC₅₀, µM) | Notes |

|---|---|---|---|

| This compound (LNEA) | TRPV1 / PPARα | Data Not Available | |

| Oleoylethanolamide (OEA) | TRPV1 (Rat) | ~2.0[10] | Activation requires PKC stimulation[10] |

| Oleoylethanolamide (OEA) | PPARα (Human) | ~0.12 | |

| Palmitoylethanolamide (PEA) | PPARα (Human) | ~3.0 |

Note: EC₅₀ is the concentration required to elicit 50% of the maximal response.

Experimental Protocols

Quantification of LNEA in Biological Samples by LC-MS/MS

Objective: To accurately quantify LNEA concentrations in biological matrices like plasma or tissue homogenates.

Methodology:

-

Sample Preparation (Lipid Extraction):

-

To 100 µL of sample (e.g., plasma), add a known quantity of a suitable deuterated internal standard (e.g., LNEA-d4).

-

Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 chloroform:methanol:saline).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the lower organic phase, containing the lipids, to a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for analysis.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (9:1) with 0.1% formic acid.

-

Gradient: Employ a gradient elution, starting with a higher percentage of mobile phase A and increasing the proportion of mobile phase B to elute lipophilic analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both LNEA and its deuterated internal standard.

-

Caption: General workflow for LC-MS/MS quantification of LNEA.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Kᵢ) of LNEA for CB1 and CB2 receptors.

Methodology:

-

Preparation: Use cell membranes prepared from cells stably expressing either human CB1 or CB2 receptors.

-

Reaction Mixture: In each well of a 96-well plate, combine:

-

Receptor-containing cell membranes.

-

A known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).

-

A range of concentrations of the unlabeled competitor ligand (LNEA).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of LNEA. Determine the IC₅₀ (concentration of LNEA that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Influx Assay for TRPV1 Activation

Objective: To measure the functional activation of TRPV1 channels by LNEA and determine its EC₅₀.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human TRPV1 receptor. Plate the cells on glass coverslips or in a 96-well imaging plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a physiological saline solution containing the dye for 30-60 minutes at 37°C.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader. Perfuse with saline solution and record a stable baseline fluorescence intensity.

-

Stimulation: Apply varying concentrations of LNEA to the cells. A known TRPV1 agonist like capsaicin should be used as a positive control.

-

Data Acquisition: Record the changes in fluorescence intensity over time as LNEA is applied. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Quantify the peak change in fluorescence for each LNEA concentration. Plot the fluorescence change against the log concentration of LNEA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[1]

Conclusion and Future Directions

This compound is an endogenous lipid mediator with the potential to interact with multiple components of the expanded endocannabinoid system, including cannabinoid receptors, TRPV1 channels, and PPARα. While its precise pharmacological profile is still being elucidated, its structural similarity to other bioactive NAEs provides a strong foundation for predicting its physiological roles. The primary limitation in the field is the lack of specific quantitative data on its receptor binding and functional efficacy. Future research should focus on performing comprehensive binding and functional assays to definitively characterize LNEA's interactions with its targets. Elucidating the full pharmacological profile of LNEA will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 3. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective properties of peroxisome proliferator-activated receptor alpha (PPARα) and its lipid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Linolenoylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules found in both plants and animals. Structurally similar to the endocannabinoid anandamide, LNEA is derived from the essential omega-3 fatty acid, α-linolenic acid. This technical guide provides a comprehensive overview of the chemical and physical properties of LNEA, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals investigating the therapeutic and physiological potential of this lipid mediator.

Chemical and Physical Properties

This compound is a hydrophobic molecule, practically insoluble in water, and relatively neutral.[1] Its properties are summarized in the tables below. Data for the closely related N-Linoleoylethanolamine is also included for comparison.

Table 1: General Chemical Properties

| Property | Value for this compound | Value for N-Linoleoylethanolamine | Reference(s) |

| IUPAC Name | (9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | [1][2] |

| Synonyms | α-Linolenoyl ethanolamide, ALEA, NAE 18:3 | Linoleoyl ethanolamide, LEA, NAE 18:2 | [2][3] |

| Molecular Formula | C₂₀H₃₅NO₂ | C₂₀H₃₇NO₂ | [2][3] |

| Molecular Weight | 321.5 g/mol | 323.5 g/mol | [3][4] |

| CAS Number | 57086-93-8 | 68171-52-8 | [2][3] |

Table 2: Physical Properties

| Property | Value for this compound | Value for N-Linoleoylethanolamine | Reference(s) |

| Physical State | Solid | Solid | [4][5] |

| Melting Point | Not Available | 38-40 °C | [6] |

| Boiling Point | Not Available | 499.1 °C at 760 mmHg | [6] |

| Solubility | DMSO: ~30 mg/mLEthanol: MiscibleEthanol:PBS (1:2): ~8.5 mg/mL | DMSO: ~25 mg/mLEthanol: ~50 mg/mLDMF: ~25 mg/mL | [3] |

| logP (predicted) | 5.6 | 5.6 | [4][7] |

Signaling Pathways

In plants, this compound acts as a signaling molecule that requires an intact heterotrimeric G-protein complex to mediate its effects.[4][8] The signaling cascade is thought to involve the activation of downstream effectors such as phospholipases, leading to changes in gene expression related to growth and stress responses. LNEA metabolism also intersects with the abscisic acid (ABA) signaling pathway, playing a role in the negative regulation of seedling development.[9]

In animals, while less studied than anandamide, LNEA is considered an endocannabinoid-like compound. Its signaling is primarily terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into α-linolenic acid and ethanolamine.[5][10] LNEA can also be metabolized by lipoxygenases (LOX) to produce a variety of oxylipin derivatives with their own biological activities.[10]

Caption: Putative signaling pathway of this compound in plants.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-acylethanolamines.

Materials:

-

α-Linolenic acid

-

Ethanolamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve α-linolenic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

-

Add the DCC solution dropwise to the α-linolenic acid solution at 0°C with constant stirring.

-

After 30 minutes, add ethanolamine (1.2 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the chemical synthesis of this compound.

Quantification of this compound in Plant Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of LNEA from plant tissues, such as Arabidopsis thaliana seedlings.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings)

-

Internal standard (e.g., N-lauroyl-d4-ethanolamine)

-

Extraction solvent: 2-propanol/water/concentrated HCl (20:9:1, v/v/v)

-

Dichloromethane

-

LC-MS/MS system with a C18 column

Procedure:

-

Extraction:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue.

-

To approximately 100 mg of homogenized tissue, add the internal standard.

-

Add 1 mL of ice-cold extraction solvent and vortex thoroughly.

-

Add 2 mL of dichloromethane and vortex again.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Use a C18 column with a gradient elution, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for LNEA and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantify LNEA based on the peak area ratio to the internal standard against a standard curve.

-

Caption: Workflow for the quantification of LNEA in plant tissue.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against FAAH.

Materials:

-

Recombinant FAAH enzyme

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound (LNEA or potential inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the FAAH enzyme to the wells of the microplate.

-

Add the test compound dilutions and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time in a kinetic mode.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for the in vitro FAAH inhibition assay.

Conclusion

This compound is a bioactive lipid with important signaling roles in both plants and animals. This guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its study, and a model of its signaling pathways. The provided data and protocols are intended to facilitate further research into the physiological and pharmacological significance of this endogenous molecule. As research in the field of lipidomics continues to expand, a deeper understanding of LNEA and its derivatives will undoubtedly emerge, potentially leading to novel therapeutic applications.

References

- 1. Plants: the latest model system for G‐protein research | EMBO Reports [link.springer.com]

- 2. Seedling Chloroplast Responses Induced by this compound Require Intact G-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plants: the latest model system for G-protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acylethanolamine metabolism interacts with abscisic acid signaling in Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant signaling in stress: G-protein coupled receptors, heterotrimeric G-proteins and signal coupling via phospholipases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. THE ROLE OF PHOSPHOLIPASE C IN SIGNAL TRANSDUCTION DURING DROUGHT AND COLD STRESSES IN WHEAT (Triticum aestivum L.) | Egyptian Journal of Genetics And Cytology [journal.esg.net.eg]

N-Linolenoylethanolamine: An Endocannabinoid-Like Compound Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Linolenoylethanolamine (LNEA) is an endocannabinoid-like lipid mediator belonging to the family of N-acylethanolamines (NAEs). While structurally similar to the archetypal endocannabinoid anandamide (AEA), LNEA exhibits a distinct pharmacological profile, interacting with a range of molecular targets beyond the classical cannabinoid receptors. This technical guide provides an in-depth overview of LNEA, summarizing its biochemical properties, metabolic pathways, and known physiological effects. Detailed experimental protocols for key assays and quantitative data for LNEA and related NAEs are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids involved in diverse physiological processes, including pain, inflammation, and energy metabolism. This compound (LNEA), the ethanolamide of α-linolenic acid, is an omega-3 fatty acid-derived NAE that has garnered interest as an endocannabinoid-like compound. Unlike classical endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which are high-affinity agonists of cannabinoid receptors CB1 and CB2, LNEA and other "entourage" NAEs often exhibit weaker or no affinity for these receptors. Instead, their biological activities are mediated through a broader range of targets, including peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and orphan G protein-coupled receptors (GPCRs). This document serves as a comprehensive technical resource on LNEA, consolidating current knowledge and providing practical guidance for researchers in the field.

Biochemical Properties and Metabolism

Biosynthesis

The biosynthesis of LNEA follows the general pathway for NAEs. It is synthesized "on demand" from cell membrane precursors. The primary route involves the transfer of a linolenoyl group from a phospholipid, such as phosphatidylcholine, to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-linolenoyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield LNEA and phosphatidic acid.

Degradation

The biological activity of LNEA is terminated through enzymatic hydrolysis. The primary enzyme responsible for the degradation of NAEs is the fatty acid amide hydrolase (FAAH), a serine hydrolase that breaks down LNEA into α-linolenic acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine amidase, also contributes to the hydrolysis of NAEs, although its substrate preference leans towards saturated and monounsaturated NAEs.

Furthermore, the polyunsaturated acyl chain of LNEA makes it a potential substrate for oxidative metabolism by lipoxygenases (LOXs), which can lead to the formation of various oxygenated metabolites with their own biological activities.

Signaling Pathways

The signaling pathways of LNEA are complex and involve multiple molecular targets. While its direct interaction with cannabinoid receptors is weak, it can potentiate the effects of other endocannabinoids through the "entourage effect" by competing for metabolic enzymes. The known and putative signaling pathways of LNEA are depicted below.

In Vitro Mechanism of Action of N-Linolenoylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of N-Linolenoylethanolamine (LNEA), a member of the N-acylethanolamine (NAE) family of bioactive lipids. This document summarizes the current understanding of its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.

Molecular Targets and Biological Activity

This compound, an amide of linolenic acid and ethanolamine, has been identified as a signaling molecule with several potential molecular targets in vitro. Its mechanism of action is primarily associated with its interaction with G-protein coupled receptors (GPCRs), nuclear receptors, and transient receptor potential (TRP) channels, as well as its metabolism by the enzyme fatty acid amide hydrolase (FAAH).

G-Protein Coupled Receptor 119 (GPR119)

LNEA is a potent agonist of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 by LNEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade is crucial for the regulation of glucose homeostasis, as it promotes glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] The potency of LNEA at the GPR119 receptor is comparable to that of the well-characterized GPR119 agonist, oleoylethanolamide (OEA).[1][2]

Peroxisome Proliferator-Activated Receptors (PPARs)

While direct high-affinity binding of LNEA to Peroxisome Proliferator-Activated Receptors (PPARs) has not been definitively established, other structurally related NAEs, such as OEA, are known to activate PPARα.[5] PPARs are nuclear receptors that function as ligand-activated transcription factors regulating gene expression in lipid metabolism and inflammation. Given the structural similarity, it is hypothesized that LNEA may also modulate PPAR activity, although further investigation is required to confirm this and determine the specific PPAR subtype involved.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation, is another potential target for LNEA. Endogenous lipids, including other NAEs, are known to activate TRPV1.[6][7] Activation of TRPV1 typically leads to an influx of calcium ions.[8] While direct evidence for LNEA activating TRPV1 is still emerging, the structural similarities to other known TRPV1-activating NAEs suggest it as a plausible target.

Fatty Acid Amide Hydrolase (FAAH)

This compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of NAEs.[8][9] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of LNEA, releasing linolenic acid and ethanolamine, thereby terminating its signaling activity.[9][10] The metabolism of LNEA by FAAH is a critical factor in regulating its endogenous levels and duration of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro activity of this compound and related N-acylethanolamines.

Table 1: GPR119 Agonist Activity

| Compound | Receptor | Assay Type | EC50 | Reference |

| This compound (LNEA) | Human GPR119 | cAMP Accumulation | Potency similar to OEA | [1][2] |

| Oleoylethanolamide (OEA) | Human GPR119 | cAMP Accumulation | ~3 µM | [3] |

| AR231453 (Synthetic Agonist) | Human GPR119 | cAMP Accumulation | ~30 nM | [3] |

Table 2: PPAR Transactivation Activity

| Compound | Receptor | Assay Type | EC50 | Reference |

| This compound (LNEA) | PPARα, PPARγ | Reporter Gene Assay | Data not available | |

| Oleoylethanolamide (OEA) | Human PPARα | Transactivation Assay | 120 nM | [5] |

| Rosiglitazone (Synthetic Agonist) | Human PPARγ | Reporter Gene Assay | ~30 nM | [11] |

Table 3: TRPV1 Channel Modulation

| Compound | Channel | Assay Type | Activity | Reference |

| This compound (LNEA) | Human TRPV1 | Calcium Influx | Data not available | |

| N-Oleoyldopamine (OLDA) | Human TRPV1 | Calcium Influx | Agonist | [5] |

| Capsaicin | Human TRPV1 | Calcium Influx | Agonist (EC50 ~100-500 nM) | [12] |

Table 4: FAAH Hydrolysis

| Substrate | Enzyme Source | Km | Vmax | Reference |

| This compound (LNEA) | Recombinant FAAH | Data not available | Data not available | |

| Anandamide (AEA) | Rat Brain Microsomes | ~10-50 µM | ~1-5 nmol/min/mg | [13] |

| Oleoylethanolamide (OEA) | Recombinant Rat FAAH | Data not available | Data not available | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of LNEA and a typical experimental workflow for its characterization.

Figure 1: Putative signaling pathways of this compound (LNEA) in vitro.

Figure 2: General experimental workflow for assessing LNEA activity on a target receptor.

Figure 3: Logical relationship between LNEA and its primary molecular interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

GPR119 Activation: cAMP Accumulation Assay

This protocol describes a method to measure the ability of LNEA to activate GPR119 and induce cAMP production in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

LNEA stock solution (in ethanol or DMSO)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well white opaque plates

Procedure:

-

Cell Seeding: Seed GPR119-expressing HEK293 cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Culture for 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of LNEA in assay buffer. Also, prepare a solution of forskolin as a positive control.

-

Cell Treatment: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the diluted LNEA or control solutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the LNEA concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

PPAR Transactivation: Luciferase Reporter Gene Assay

This protocol is designed to assess the ability of LNEA to activate PPARs and induce the expression of a reporter gene.

Materials:

-

Host cell line (e.g., HEK293T or HepG2)

-

Expression plasmid for the ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain.

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium.

-

LNEA stock solution.

-

Known PPAR agonist (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control.

-

Luciferase assay reagent.

-

96-well white opaque plates.

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates.

-

Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of LNEA or the positive control.

-

Incubation: Incubate the cells for another 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the logarithm of the LNEA concentration to generate a dose-response curve and determine the EC50 value.

TRPV1 Modulation: Calcium Influx Assay

This protocol measures the ability of LNEA to activate TRPV1 channels, leading to an increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

LNEA stock solution.

-

Capsaicin (positive control).

-

Ionomycin (for maximal calcium response).

-

96-well or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader or fluorescence microscope with a camera.

Procedure:

-

Cell Seeding: Seed TRPV1-expressing HEK293 cells into black-walled, clear-bottom plates and culture until confluent.

-

Dye Loading: On the day of the assay, wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Addition: After dye loading, wash the cells to remove excess dye. Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Measurement: Add the LNEA solutions or controls to the wells while continuously recording the fluorescence intensity.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine the EC50 of LNEA.

FAAH Enzyme Activity Assay

This protocol determines the rate of LNEA hydrolysis by FAAH.

Materials:

-

Source of FAAH enzyme (e.g., recombinant FAAH, or microsomes from cells or tissues overexpressing FAAH).

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

LNEA stock solution.

-

LC-MS/MS system for quantification of LNEA and its metabolite, linolenic acid.

-

Internal standards for LNEA and linolenic acid.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the FAAH enzyme source and assay buffer. Pre-warm the mixture to 37°C.

-

Initiate Reaction: Add LNEA at various concentrations to initiate the enzymatic reaction.

-

Time Course: Incubate the reaction mixture at 37°C. At different time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standards.

-

Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantification: Analyze the samples by LC-MS/MS to quantify the amount of remaining LNEA and the amount of linolenic acid produced.

-

Data Analysis: Plot the concentration of the product formed (linolenic acid) against time to determine the initial reaction velocity (V0) for each substrate concentration. Use a Michaelis-Menten plot (V0 vs. [LNEA]) and subsequent Lineweaver-Burk or non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

Conclusion